2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features both indole and pyrazolo[1,5-a]pyridine moieties. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the amplification of all the biological processes that rely on NAD+.
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, a crucial cofactor in various biological processes including metabolism and aging . By enhancing the activity of NAMPT, the compound increases the production of NAD+, thereby influencing all downstream effects associated with NAD+.
Pharmacokinetics
The compound has been optimized to show potent NAMPT activity accompanied with attenuated CYP direct inhibition (DI) towards multiple CYP isoforms . This was achieved through modulation of lipophilicity . .
Preparation Methods
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can be achieved through several synthetic routes. One common method involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are typically carried out under reflux conditions in the presence of catalysts like acetic acid functionalized imidazolium salts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole and pyrazolo[1,5-a]pyridine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acetic acid, hydrazine hydrate, and aromatic aldehydes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include other indole and pyrazolo[1,5-a]pyridine derivatives. For example:
Indole-3-carbinol: Known for its anticancer properties.
Pyrazolo[1,5-a]pyrimidines: Used in the development of sedative and anxiolytic agents.
The uniqueness of 2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide lies in its specific combination of indole and pyrazolo[1,5-a]pyridine moieties, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-22-13-14(16-6-2-3-8-18(16)22)10-19(24)20-11-15-12-21-23-9-5-4-7-17(15)23/h2-9,12-13H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPHDVFOJQZKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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